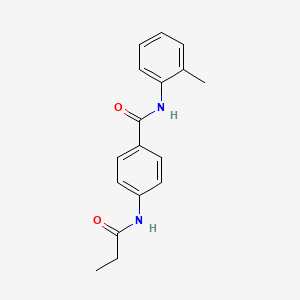
3-bromobenzyl 4-(acetylamino)benzoate
Vue d'ensemble
Description
3-bromobenzyl 4-(acetylamino)benzoate, also known as BBAB, is a chemical compound that has been extensively studied for its potential use in scientific research. BBAB is a derivative of benzocaine, which is a local anesthetic commonly used in medical procedures. The unique chemical structure of BBAB makes it a valuable tool for studying the mechanisms of action of various biological processes.
Mécanisme D'action
3-bromobenzyl 4-(acetylamino)benzoate exerts its effects by binding to specific targets in biological systems, such as enzymes and proteins. This binding can alter the activity of these targets, leading to changes in biochemical and physiological processes. The exact mechanism of action of 3-bromobenzyl 4-(acetylamino)benzoate is still being studied, but its ability to selectively bind to certain targets makes it a promising candidate for drug development.
Biochemical and Physiological Effects
3-bromobenzyl 4-(acetylamino)benzoate has been shown to have a variety of biochemical and physiological effects in vitro. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it could be a potential anti-cancer agent. Additionally, 3-bromobenzyl 4-(acetylamino)benzoate has been shown to modulate the activity of certain neurotransmitters, indicating that it could have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromobenzyl 4-(acetylamino)benzoate in lab experiments is its specificity for certain targets. This allows researchers to selectively study the effects of 3-bromobenzyl 4-(acetylamino)benzoate on particular biological processes. Additionally, the synthesis of 3-bromobenzyl 4-(acetylamino)benzoate is relatively straightforward, making it readily available for research purposes. However, one limitation of using 3-bromobenzyl 4-(acetylamino)benzoate in lab experiments is its potential toxicity. Like many chemical compounds, 3-bromobenzyl 4-(acetylamino)benzoate can be harmful if not handled properly, so caution must be taken when working with it.
Orientations Futures
There are many potential future directions for research involving 3-bromobenzyl 4-(acetylamino)benzoate. For example, further studies could be conducted to elucidate the exact mechanism of action of 3-bromobenzyl 4-(acetylamino)benzoate, which could lead to the development of more effective drugs. Additionally, 3-bromobenzyl 4-(acetylamino)benzoate could be further explored as a potential treatment for neurological disorders or cancer. Finally, new synthesis methods could be developed to produce 3-bromobenzyl 4-(acetylamino)benzoate more efficiently, making it more readily available for research purposes.
Applications De Recherche Scientifique
3-bromobenzyl 4-(acetylamino)benzoate has been used in a wide range of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug discovery. Its ability to bind to specific targets in biological systems has made it a valuable tool for researchers studying the molecular mechanisms of diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
(3-bromophenyl)methyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-15-7-5-13(6-8-15)16(20)21-10-12-3-2-4-14(17)9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUJCUMUFYYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propanoic acid](/img/structure/B4389577.png)
![N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4389597.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389602.png)
![2-{[4-(benzyloxy)-2-chloro-5-ethoxybenzyl]amino}ethanol](/img/structure/B4389603.png)
![4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4389604.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4389611.png)

![2-[(2-furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389624.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389654.png)
![2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389664.png)
